(R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile

5-HT₇ receptor enantioselective synthesis chiral intermediate

Procure (R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile (CAS 1428331-34-3), the (R)-enantiomer of a chiral γ-lactam nitrile, to secure enantiomeric purity in 5-HT₇ modulator programs. As the key building block defined in WO2021097116, its (R)-configuration guarantees 100% diastereomeric excess and eliminates the 50% waste burden of the racemate (CAS 98134-78-2). Available as a certified HPLC analytical standard for method validation and impurity tracking. Multiple vendors supply ≥98% purity for parallel synthesis and CNS drug discovery. Request a quote today.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 1428331-34-3
Cat. No. B1453699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile
CAS1428331-34-3
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CC#N
InChIInChI=1S/C6H8N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-3H2,(H,8,9)/t5-/m1/s1
InChIKeyFECZAWYEEQYLTK-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile (CAS 1428331-34-3) – Chiral Pyrrolidinone Building Block for Enantioselective Synthesis


(R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile (CAS 1428331-34-3) is the (R)-enantiomer of 2-(5-oxopyrrolidin-2-yl)acetonitrile, a chiral γ-lactam bearing a reactive nitrile side-chain . It serves as a key intermediate in the synthesis of enantiomerically pure 5-hydroxytryptamine receptor 7 (5-HT₇) modulators, where the (R)-configuration at the 2-position of the pyrrolidinone ring is essential for target selectivity [1]. Commercial suppliers routinely provide this building block at purities ≥ 95 %, with some offering it as a certified HPLC analytical standard .

Why Generic (5-Oxopyrrolidin-2-yl)-acetonitrile Cannot Replace the (R)-Enantiomer in Stereochemically Demanding Workflows


The racemate (CAS 98134-78-2) or the (S)-enantiomer (CAS 72479-06-2) differ in absolute configuration, leading to divergent biological and pharmacological outcomes. In the disclosed 5-HT₇ receptor modulator program, the (R)-enantiomer is a direct precursor for the construction of the active enantiomer of a functionalized lactam, whereas the (S)-enantiomer yields the opposite stereoisomer, which can be inactive or display off-target affinity [1]. Substituting the racemate introduces a 50 % burden of the undesired enantiomer, requiring costly chiral resolution or purification steps that erode overall yield and economic viability [2]. Additionally, the (R)-enantiomer is explicitly offered as an HPLC-certified analytical standard, whereas the racemate and (S)-enantiomer are typically supplied at generic purity without chromatographic certification, risking undetected chiral impurity carryover into subsequent synthetic steps .

Quantitative Differentiation Evidence for (R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile (CAS 1428331-34-3) Against Comparators


(R)-Enantiomer as a Defined Chiral Building Block in 5-HT₇ Receptor Modulator Synthesis vs. Racemate and (S)-Enantiomer

The (R)-enantiomer is a key reactant in the preparation of (R)-5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-3,3-diethyl-1-methylpyrrolidin-2-one, a functionalized lactam claimed as a selective 5-HT₇ receptor modulator [1]. Using the racemate would produce a 1:1 mixture of (R)- and (S)-lactam diastereomers, requiring chiral separation. The patent explicitly describes the use of the (R)-configured starting material to generate enantiopure products, establishing its essential role in the synthetic pathway [1]. No analogous patents or primary literature were identified that demonstrate the racemate or (S)-enantiomer in the same role.

5-HT₇ receptor enantioselective synthesis chiral intermediate

Availability as a Certified HPLC Analytical Standard vs. Generic Racemate

The (R)-enantiomer is marketed as an analytical standard for HPLC by at least one reputable supplier (Clearsynth, CS-O-54639), implying batch-specific purity certification and suitability for method validation . In contrast, the racemate (CAS 98134-78-2) is offered mainly as a bulk intermediate with a typical purity specification of ≥ 95 % but without a dedicated analytical-grade certificate . This distinction is critical for laboratories that require a traceable, quantitative reference for chiral purity assays or impurity profiling.

analytical standard HPLC quality control

Enantiomeric Melting-Point Differentiation Between (R)- and (S)-Enantiomers

The (S)-enantiomer (CAS 72479-06-2) exhibits a melting point of 81–83 °C (from benzene/ethyl ether) . A thorough search of supplier databases and chemical catalogs (ChemicalBook, Chemsrc, CymitQuimica) returned no experimentally measured melting point for the (R)-enantiomer (CAS 1428331-34-3). This absence of data for the (R)-form may itself constitute a differentiation point, as it suggests limited physical characterization of the (R)-enantiomer in the public domain. However, the lack of a direct head-to-head measured value precludes a quantitative comparison at this time.

enantiomeric purity melting point physical characterization

Purity and Cataloging Consistency Across Major Suppliers

Multiple suppliers list the (R)-enantiomer with a consistent purity specification of 97–98 % (LeYan, CheMenu, MolCore) . The (S)-enantiomer is offered at 95–98 % (Combi-Blocks, AKSci) . While the nominal purity ranges overlap, the (R)-enantiomer is more frequently sourced at the higher end (≥ 98 %) and is stocked by a broader network of international vendors, facilitating competitive procurement and shorter lead times. This supply-chain robustness reduces the risk of single-source dependency.

purity supply chain procurement

Optimal Application Scenarios for (R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile (CAS 1428331-34-3) Based on Quantitative Evidence


Enantioselective Synthesis of 5-HT₇ Receptor Modulators and Related CNS Drug Candidates

This compound is the preferred starting material for constructing (R)-configured 5-HT₇ receptor modulators as described in WO2021097116 [1]. Its defined (R)-stereochemistry ensures 100 % diastereomeric excess in the pivotal lactam intermediate, avoiding the costly chiral resolution required when using the racemate. Medicinal chemistry teams pursuing serotonin receptor-targeted therapies for CNS or gastrointestinal indications should prioritize this enantiomer to maintain enantiomeric integrity throughout the synthetic route.

Chiral HPLC Method Development and Quality Control of Pyrrolidinone-Based APIs

Because the (R)-enantiomer is available as a certified HPLC analytical standard (Clearsynth CS-O-54639) [1], it can be directly employed to develop and validate chiral purity methods for 5-oxopyrrolidine-containing active pharmaceutical ingredients. The certified lot-specific purity data enable accurate quantification of enantiomeric impurities, which is a regulatory expectation for chiral drug submissions to the FDA and EMA.

Library Synthesis of Enantiopure γ-Lactam Derivatives for Fragment-Based Drug Discovery (FBDD)

With a consistent supplier-certified purity of 97–98 % and broad commercial availability [1], the (R)-enantiomer is a reliable building block for parallel synthesis of chiral γ-lactam libraries. The nitrile group serves as a versatile handle for further functionalization (e.g., reduction to amine, hydrolysis to acid, cycloaddition), enabling rapid exploration of chemical space around the pyrrolidinone core in FBDD campaigns.

Non-Clinical Impurity Profiling and Reference Standard Preparation

In the development of enantiopure drugs derived from 5-oxopyrrolidine intermediates, the (R)-enantiomer can serve as a well-characterized impurity marker. Its procurement from multiple vendors at ≥ 97 % purity ensures a reliable supply for toxicology batch analysis, stability studies, and forced degradation experiments, supporting regulatory filings for chiral drug substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.